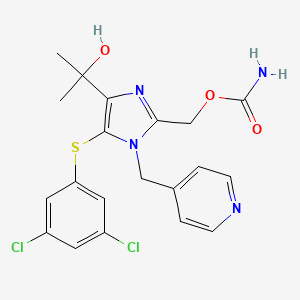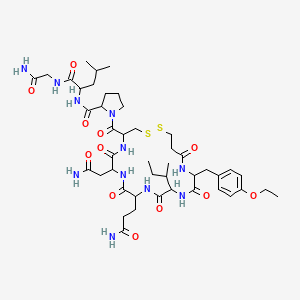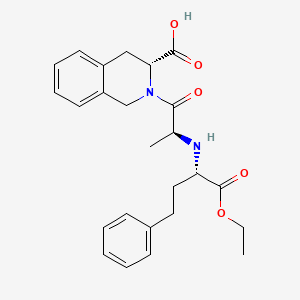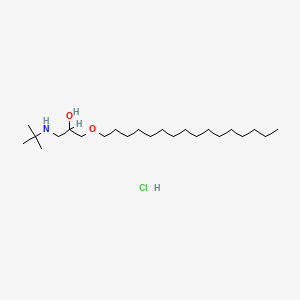
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride is a synthetic organic compound known for its unique chemical structure and diverse applications in various scientific fields. This compound is characterized by the presence of a tert-butylamino group and a hexadecyloxy group attached to a propanol backbone, making it a versatile molecule in both research and industrial contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-chloropropanol with hexadecanol to form 3-(hexadecyloxy)-1-chloropropane. This intermediate is then reacted with tert-butylamine under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or ethers.
Applications De Recherche Scientifique
1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group can interact with receptors or enzymes, modulating their activity. The hexadecyloxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: 1-((1,1-Dimethylethyl)amino)-3-(hexadecyloxy)-2-propanol hydrochloride can be compared with other compounds having similar functional groups, such as:
1-((1,1-Dimethylethyl)amino)-2-propanol hydrochloride: Lacks the hexadecyloxy group, resulting in different physicochemical properties.
3-(Hexadecyloxy)-2-propanol: Lacks the tert-butylamino group, affecting its reactivity and applications.
Uniqueness: The presence of both the tert-butylamino and hexadecyloxy groups in this compound imparts unique properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a compound with significant potential in multiple scientific domains. Its unique structure allows for diverse chemical reactions and applications, making it a subject of ongoing research and industrial interest.
Propriétés
Numéro CAS |
80762-86-3 |
|---|---|
Formule moléculaire |
C23H50ClNO2 |
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-hexadecoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H49NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-22(25)20-24-23(2,3)4;/h22,24-25H,5-21H2,1-4H3;1H |
Clé InChI |
CKHRCQXVOBEBJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CNC(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


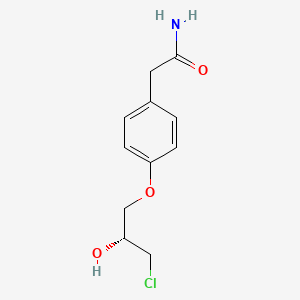

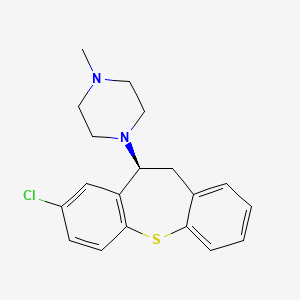
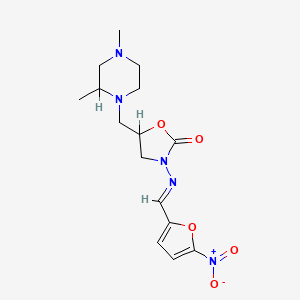


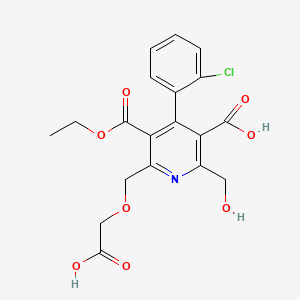


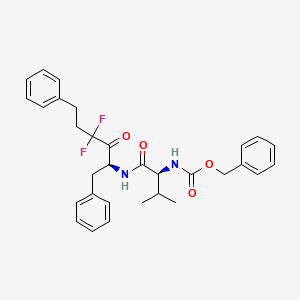
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
